molecular formula C17H16ClNO3 B11944089 3-(2-Chloro-3-methoxyphenyl)-N-(4-methoxyphenyl)-2-propenamide CAS No. 853350-08-0

3-(2-Chloro-3-methoxyphenyl)-N-(4-methoxyphenyl)-2-propenamide

Cat. No.: B11944089
CAS No.: 853350-08-0
M. Wt: 317.8 g/mol
InChI Key: LSASMZMYWSQSAR-IZZDOVSWSA-N
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Description

3-(2-Chloro-3-methoxyphenyl)-N-(4-methoxyphenyl)-2-propenamide is an organic compound with a complex structure that includes both chloro and methoxy functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Chloro-3-methoxyphenyl)-N-(4-methoxyphenyl)-2-propenamide typically involves the reaction of 2-chloro-3-methoxybenzaldehyde with 4-methoxyaniline in the presence of a base. The reaction proceeds through a condensation mechanism, forming the propenamide linkage. Common bases used in this reaction include sodium hydroxide or potassium carbonate, and the reaction is often carried out in an organic solvent such as ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(2-Chloro-3-methoxyphenyl)-N-(4-methoxyphenyl)-2-propenamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The propenamide linkage can be reduced to form the corresponding amine.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

3-(2-Chloro-3-methoxyphenyl)-N-(4-methoxyphenyl)-2-propenamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-(2-Chloro-3-methoxyphenyl)-N-(4-methoxyphenyl)-2-propenamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-Chloro-4-methoxyacetophenone: Shares similar structural features but lacks the propenamide linkage.

    4-Methoxybenzaldehyde: Contains the methoxy group but differs in the overall structure.

    2-Chloro-3-methoxybenzaldehyde: Similar chloro and methoxy substitution pattern but differs in functional groups.

Uniqueness

3-(2-Chloro-3-methoxyphenyl)-N-(4-methoxyphenyl)-2-propenamide is unique due to its combination of functional groups and the presence of the propenamide linkage. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

CAS No.

853350-08-0

Molecular Formula

C17H16ClNO3

Molecular Weight

317.8 g/mol

IUPAC Name

(E)-3-(2-chloro-3-methoxyphenyl)-N-(4-methoxyphenyl)prop-2-enamide

InChI

InChI=1S/C17H16ClNO3/c1-21-14-9-7-13(8-10-14)19-16(20)11-6-12-4-3-5-15(22-2)17(12)18/h3-11H,1-2H3,(H,19,20)/b11-6+

InChI Key

LSASMZMYWSQSAR-IZZDOVSWSA-N

Isomeric SMILES

COC1=CC=C(C=C1)NC(=O)/C=C/C2=C(C(=CC=C2)OC)Cl

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C=CC2=C(C(=CC=C2)OC)Cl

Origin of Product

United States

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